N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide
Description
This compound features an imidazo[2,1-b][1,3]thiazole core substituted with a 4-methoxyphenyl group at position 6 and a propanamide chain at position 2. The amide nitrogen is further substituted with a cyclohexylmethyl group. While direct biological data for this compound are absent in the provided evidence, analogs with similar scaffolds demonstrate cytotoxic, antibacterial, and enzyme-inhibitory activities .
Properties
IUPAC Name |
N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-27-19-10-7-17(8-11-19)20-14-25-18(15-28-22(25)24-20)9-12-21(26)23-13-16-5-3-2-4-6-16/h7-8,10-11,14-16H,2-6,9,12-13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUCJEPPRAQPPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CCC(=O)NCC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure comprising an imidazo[2,1-b][1,3]thiazole core and a methoxyphenyl substituent. The molecular formula is C₁₈H₁₈N₂O₁S, with a molecular weight of approximately 306.42 g/mol. The presence of the thiazole ring is significant as it often contributes to biological activity through various mechanisms.
Antimicrobial Activity
Research indicates that compounds containing thiazole and imidazole moieties exhibit notable antimicrobial properties. For instance, derivatives similar to this compound have shown efficacy against various bacterial strains.
| Compound | Activity | Reference |
|---|---|---|
| This compound | Antibacterial | |
| 2-amino-4-(4-methoxyphenyl)-1,3-thiazole | Antibacterial against E. coli and S. aureus | |
| Sulfamethizole derivatives | Antimicrobial |
The compound has demonstrated significant activity against gram-positive and gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
In vitro studies have suggested that thiazole derivatives can inhibit cancer cell proliferation. The imidazole and thiazole rings may interact with biological targets such as enzymes involved in cell cycle regulation.
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes critical for bacterial survival or cancer cell growth.
- Interference with DNA Synthesis : Some studies suggest that thiazole-containing compounds can disrupt DNA replication in target cells.
- Cell Membrane Disruption : The lipophilic nature of the cyclohexylmethyl group may facilitate penetration into bacterial membranes.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds:
- Antibacterial Studies : A study found that thiazole derivatives exhibited MIC values as low as 3.125 mg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Research : Another investigation highlighted the potential anticancer effects of imidazole-thiazole hybrids in various cancer cell lines, demonstrating dose-dependent inhibition of cell growth .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C22H27N3O2S
- Molecular Weight : 399.54 g/mol
- Structural Features : The compound features an imidazo[2,1-b][1,3]thiazole moiety, which is known for its biological activity, including anti-cancer and anti-inflammatory properties.
Research indicates that compounds with imidazo[2,1-b][1,3]thiazole structures often exhibit significant biological activities. This particular compound may act as an inhibitor of certain kinases or other enzymes involved in cancer progression and inflammatory responses.
Potential Applications in Cancer Research
- Kinase Inhibition : The compound's structure suggests it may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibitors of CDKs are being explored as anticancer agents due to their role in tumor growth and proliferation .
- Selectivity Studies : Investigations into the selectivity of this compound against various CDK isoforms could provide insights into its therapeutic potential. For instance, compounds that show high selectivity for CDK2 over CDK1 can minimize side effects associated with broader-spectrum inhibitors .
Pharmacological Studies
Pharmacological studies have highlighted the importance of structure-activity relationships (SAR) in developing effective inhibitors. Modifications to the cyclohexylmethyl and thiazole groups may enhance potency or selectivity against target enzymes.
Case Studies
Several studies have documented the synthesis and testing of similar compounds:
- Study on Imidazo[2,1-b][1,3]thiazole Derivatives : A series of derivatives were synthesized and evaluated for their inhibitory effects on CDK2. These studies revealed that specific substitutions could significantly enhance inhibitory activity, suggesting a similar approach could be applied to N-(cyclohexylmethyl)-3-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanamide .
Toxicology and Safety Profile
The safety profile of new compounds is critical for their development as pharmaceuticals. Preliminary toxicological assessments should be conducted to evaluate potential adverse effects associated with this compound.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Scaffold Variations
Imidazo[2,1-b]thiazole Derivatives:
- N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-3-(4-methoxyphenyl)propanamide (): Shares the 4-methoxyphenyl and propanamide groups but replaces the cyclohexylmethyl with a phenyl-substituted amine.
2-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(3-methyl-1,2-thiazol-5-yl)acetamide ():
Aryl Group Variations:
Amide Side Chain Modifications:
Key Data Tables
Table 1: Physicochemical Properties of Selected Analogs
*Estimated based on structural formula.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
